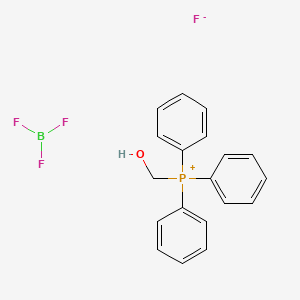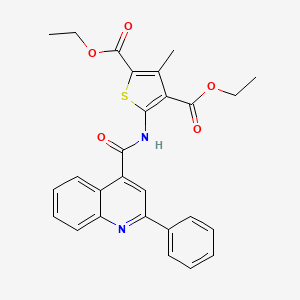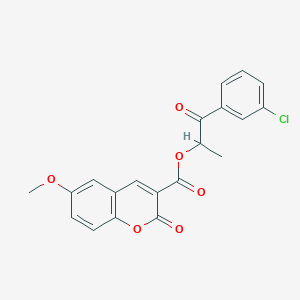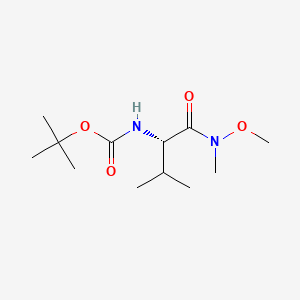![molecular formula C14H20ClNO B2830304 2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide CAS No. 790270-88-1](/img/structure/B2830304.png)
2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide is an organic compound with the molecular formula C14H20ClNO It is a derivative of acetamide and contains a chloro group and an isobutylphenyl group
Mechanism of Action
Target of Action
It is synthesized from 1-chloro-(4-isobutylphenyl)ethane , which is used to synthesize Ibuprofen , a popular non-steroidal anti-inflammatory drug (NSAID). NSAIDs typically work by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the production of prostaglandins, substances that mediate inflammation and pain.
Mode of Action
The compound is related to ibuprofen, which works by inhibiting the activity of cyclooxygenase enzymes, reducing the production of prostaglandins and thereby alleviating inflammation and pain .
Biochemical Pathways
By inhibiting cyclooxygenase enzymes, the compound could potentially reduce the production of prostaglandins, thereby affecting this pathway .
Pharmacokinetics
Ibuprofen is well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Ibuprofen’s action results in the reduction of inflammation and pain by decreasing the production of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide involves the reaction of 1-chloro-4-isobutylbenzene with acetamide under specific conditions. The reaction typically requires a catalyst and may involve the use of solvents such as dimethylformamide (DMF) or ionic liquids. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of environmentally benign solvents and catalysts is preferred to minimize waste and reduce the environmental impact. Electrocarboxylation techniques have also been explored as a greener alternative for synthesizing related compounds .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as hydroxyl or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various derivatives with different functional groups .
Scientific Research Applications
2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar isobutylphenyl structure.
Naproxen: Another NSAID with structural similarities to 2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide.
Ketoprofen: An NSAID with a similar arylpropionic acid structure.
Uniqueness
This compound is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities .
Properties
IUPAC Name |
2-chloro-N-[1-[4-(2-methylpropyl)phenyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-10(2)8-12-4-6-13(7-5-12)11(3)16-14(17)9-15/h4-7,10-11H,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJYXNBRCJSCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2830224.png)
![4-methoxy-1-methyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2830226.png)
![3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2830227.png)
![cis-tert-Butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/new.no-structure.jpg)
![N-(1-Cyano-1-cyclopropylethyl)-2-[3-[2-[(dimethylamino)methyl]pyridin-4-yl]oxypyrrolidin-1-yl]acetamide](/img/structure/B2830230.png)
![N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide](/img/structure/B2830231.png)




![3-chloro-4-({1-[2-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyridine](/img/structure/B2830240.png)
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2830241.png)
![5-(6-Fluoroquinazolin-4-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2830242.png)

